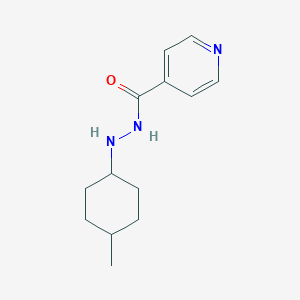
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide is a derivative of isonicotinic acid hydrazide. This compound is known for its significant biological activities, particularly its antimicrobial and antimycobacterial properties. It is structurally related to isoniazid, a well-known antibiotic used in the treatment of tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide typically involves the reaction of isonicotinic acid hydrazide with 4-methylcyclohexanone. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydrazone derivatives, which have significant biological activities .
Aplicaciones Científicas De Investigación
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial and antimycobacterial properties.
Medicine: It is investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide involves the inhibition of mycolic acid biosynthesis, which is essential for the cell wall formation of mycobacteria. This inhibition leads to the disruption of the bacterial cell wall, resulting in cell death. The compound is metabolized by hepatic N-acetyltransferase and cytochrome P450 2E1 to form active metabolites that exert its antimicrobial effects .
Comparación Con Compuestos Similares
Isoniazid: A well-known antibiotic used in the treatment of tuberculosis.
Iproniazid: An antidepressant and anti-tuberculosis agent.
Nialamide: An antidepressant with similar structural properties.
Uniqueness: N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide is unique due to its specific structural modifications, which enhance its antimicrobial activity and reduce potential side effects compared to its analogs .
Propiedades
Número CAS |
15407-89-3 |
|---|---|
Fórmula molecular |
C13H19N3O |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10,12,15H,2-5H2,1H3,(H,16,17) |
Clave InChI |
OGJWIBYNSGOORI-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
SMILES canónico |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
Key on ui other cas no. |
15407-89-3 |
Sinónimos |
N'-(4-Methylcyclohexyl)isonicotinic hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















